
C188-9
Descripción general
Descripción
TTI-101, también conocido como C188-9, es un inhibidor de la transductora de señal y activadora de la transcripción 3 (STAT3), de molécula pequeña y biodisponible por vía oral. STAT3 es un factor de transcripción que desempeña un papel crucial en diversos procesos biológicos, como el crecimiento celular, la supervivencia y la respuesta inmunitaria. La regulación positiva y la activación de STAT3 se asocian a muchas enfermedades, como el cáncer, la inflamación y la fibrosis .
Aplicaciones Científicas De Investigación
Cancer Treatment Applications
1. Hepatocellular Carcinoma (HCC)
C188-9 has demonstrated significant antitumor activity against HCC. In preclinical studies involving mice with hepatocyte-specific deletion of PTEN, this compound treatment resulted in reduced tumor growth and improved liver conditions associated with non-alcoholic steatohepatitis (NASH) .
Case Study:
- Model: Mice with HCC
- Results: this compound inhibited tumor development and reduced liver inflammation.
- Mechanism: Targeting the STAT3 signaling pathway led to decreased liver steatosis and improved pathological lesions .
2. Head and Neck Squamous Cell Carcinoma (HNSCC)
In studies involving radioresistant HNSCC cell lines, this compound effectively inhibited tumor growth and altered the expression of STAT3-regulated genes involved in oncogenesis .
Case Study:
- Model: Xenograft mice with HNSCC
- Results: this compound treatment prevented tumor growth more effectively than its predecessor compound, C188.
- Mechanism: High affinity binding to STAT3 inhibited its activity .
3. Pancreatic Cancer
this compound has been explored as a combination therapy with low-dose 5-aza-2′-deoxycytidine (DAC) to enhance therapeutic efficacy against pancreatic cancer. The combination treatment significantly inhibited cell migration and invasion .
Case Study:
- Model: Orthotopic pancreatic tumor model
- Results: Enhanced efficacy in suppressing pancreatic cancer cell migration.
- Mechanism: Inhibition of DNMT1 leading to demethylation of tumor suppressor genes .
4. Breast Cancer
Recent findings indicate that this compound can reduce cell viability in patient-specific primary breast cancer cells by inhibiting the STAT3 to c-MYC signaling pathway .
Case Study:
- Model: Patient-derived breast cancer samples
- Results: Reduced viability in 10 out of 15 samples tested.
- Mechanism: Specific inhibition of the STAT3 pathway demonstrated potential for personalized treatment approaches .
Metabolic Disorders Applications
This compound has also been investigated for its effects on metabolic disorders, particularly related to muscle wasting. Studies have shown that it can prevent skeletal muscle atrophy induced by various conditions, including chronic kidney failure and thermal burns .
Case Study:
- Model: Animal models with induced muscle atrophy
- Results: Inhibition of proteolytic pathways leading to preserved muscle mass.
- Mechanism: Suppression of STAT3 activation linked to muscle degradation pathways .
Comparative Data Table
Application Area | Model Type | Key Findings | Mechanism Involved |
---|---|---|---|
Hepatocellular Carcinoma | Mice with PTEN deletion | Reduced tumor growth; improved liver health | Inhibition of STAT3 signaling |
Head and Neck SCC | Xenograft mice | Prevented tumor growth; altered gene expression | High-affinity binding to STAT3 |
Pancreatic Cancer | Orthotopic tumor model | Enhanced inhibition of cell migration | DNMT1 inhibition; demethylation |
Breast Cancer | Patient-derived samples | Reduced viability in primary samples | Inhibition of STAT3-c-MYC pathway |
Muscle Wasting | Various animal models | Prevented muscle atrophy | Suppression of proteolytic pathways |
Mecanismo De Acción
TTI-101 ejerce sus efectos inhibiendo la actividad de STAT3. Se une al sitio de unión del péptido pY705 dentro del dominio de homología Src 2 (SH2) de STAT3, bloqueando su reclutamiento y activación. Esta inhibición evita la fosforilación de STAT3 por la quinasa de Janus (JAK), lo que lleva a la regulación negativa de la expresión génica mediada por STAT3. Como resultado, TTI-101 interrumpe las vías de señalización implicadas en el crecimiento celular, la supervivencia y la respuesta inmunitaria .
Análisis Bioquímico
Biochemical Properties
C188-9 is known to interact with the STAT3 protein, a transcriptional factor involved in many cancer hallmark features . It inhibits the phosphorylation of STAT3, thereby blocking its activation . This interaction with STAT3 is crucial for its role in biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly cancer cells . It can improve the antitumor effects of other drugs, such as low-dose 5-Aza-2′-Deoxycytidine (DAC), in both in vivo and in vitro settings . It influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the STAT3 protein, inhibiting its phosphorylation and thus its activation . This inhibition of STAT3 disrupts the downstream signaling pathways that are crucial for the progression of cancer . It also enhances the demethylation efficacy of DAC, a process regulated by DNA methyltransferase 1 (DNMT1) .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound are limited, it has been shown to exert durable antitumor effects over time when used in conjunction with low-dose DAC
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, particularly in the context of cancer treatment
Metabolic Pathways
Its primary known action is the inhibition of the STAT3 protein, which plays a role in various cellular processes
Transport and Distribution
Given its molecular action on the STAT3 protein, it is likely that it is transported to areas of the cell where STAT3 is located
Subcellular Localization
As it interacts with the STAT3 protein, it is likely localized to areas of the cell where STAT3 is present
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
TTI-101 se sintetiza mediante una serie de reacciones químicas que implican la formación de una estructura central seguida de modificaciones del grupo funcional. La ruta sintética suele incluir los siguientes pasos:
- Formación de la estructura central mediante una reacción de condensación.
- Introducción de grupos funcionales mediante reacciones de sustitución.
- Purificación y aislamiento del producto final utilizando técnicas cromatográficas.
Métodos de Producción Industrial
La producción industrial de TTI-101 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye:
- Reactores discontinuos o de flujo continuo para las reacciones de condensación y sustitución.
- Uso de reactivos y disolventes de alta pureza para minimizar las impurezas.
- Técnicas avanzadas de purificación como la cromatografía líquida de alta resolución (HPLC) para alcanzar los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de Reacciones
TTI-101 experimenta diversas reacciones químicas, que incluyen:
Oxidación: TTI-101 puede oxidarse para formar sus derivados oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir TTI-101 en sus formas reducidas.
Sustitución: Las sustituciones del grupo funcional pueden modificar la estructura química de TTI-101.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Se emplean diversos nucleófilos y electrófilos en condiciones controladas para lograr sustituciones específicas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados oxidados y reducidos de TTI-101, así como análogos sustituidos con diferentes grupos funcionales .
Comparación Con Compuestos Similares
Compuestos Similares
C188-9: Otro nombre para TTI-101, utilizado indistintamente en la literatura científica.
Otros Inhibidores de STAT3: Se han desarrollado diversos inhibidores de moléculas pequeñas que se dirigen a STAT3, como Stattic y S3I-201, para fines de investigación.
Singularidad de TTI-101
TTI-101 es único debido a su alta potencia, biodisponibilidad oral y excelente perfil farmacocinético. Ha demostrado eficacia en estudios preclínicos y clínicos con una toxicidad mínima, lo que lo convierte en un candidato prometedor para el desarrollo terapéutico .
Actividad Biológica
C188-9 is a small-molecule inhibitor specifically targeting the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which plays a crucial role in various malignancies and inflammatory conditions. This compound has garnered attention for its multifaceted biological activities, particularly in cancer therapy and metabolic disorders.
This compound binds to the SH2 domain of STAT3, inhibiting its phosphorylation and subsequent activation. This action disrupts STAT3-mediated transcriptional activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. The compound has shown effectiveness across various cancer types, including hepatocellular carcinoma (HCC), head and neck squamous cell carcinoma (HNSCC), and pancreatic cancer .
Key Mechanisms:
- Inhibition of STAT3 Phosphorylation : this compound effectively reduces phosphorylated STAT3 (pSTAT3) levels, which are often elevated in cancer cells.
- Induction of Apoptosis : By inhibiting the STAT3 signaling pathway, this compound promotes apoptotic processes in cancer cells.
- Regulation of Gene Expression : this compound modulates the expression of genes associated with oncogenesis and resistance to therapies .
Antitumor Effects
This compound has demonstrated significant antitumor activity in various preclinical models:
- Hepatocellular Carcinoma : In mouse models with hepatocyte-specific deletion of Pten, this compound treatment resulted in reduced tumor growth, liver steatosis, and inflammation. Serum markers such as aspartate aminotransferase (AST) and alanine transaminase (ALT) were significantly lowered, indicating reduced liver injury .
- Head and Neck Squamous Cell Carcinoma : this compound enhanced the sensitivity of HNSCC cells to chemotherapy by increasing chemosensitivity through modulation of STAT3 signaling pathways. In vitro studies showed that this compound reduced cell viability more effectively than traditional chemotherapy agents in several patient-derived samples .
- Pancreatic Cancer : The compound was found to synergistically enhance the effects of low-dose DNA methyltransferase inhibitors (like DAC) in inhibiting pancreatic cancer cell proliferation and migration .
Summary of Findings
Cancer Type | Model Type | Key Findings |
---|---|---|
Hepatocellular Carcinoma | Mouse Model | Reduced tumor growth, improved liver function |
Head and Neck Squamous Cell Carcinoma | Patient-Derived Samples | Increased chemosensitivity, reduced cell viability |
Pancreatic Cancer | In Vitro & In Vivo | Enhanced efficacy when combined with DAC |
Case Studies
- Study on Breast Cancer Cells : A recent study demonstrated that this compound significantly reduced cell viability in patient-specific primary breast cancer cells (PSPCs). The results indicated that 10 out of 15 samples were sensitive to this compound treatment, suggesting potential for personalized therapy approaches .
- Thermal Burn-Induced Muscle Atrophy : In a model of thermal injury, this compound was shown to mitigate muscle wasting by inhibiting STAT3 activation and reversing atrophy-related gene expressions. This highlights its potential beyond oncology into metabolic disorders .
Clinical Relevance
The findings from various studies suggest that this compound could be an effective therapeutic agent not only for cancer but also for conditions involving chronic inflammation or metabolic dysregulation. Its ability to selectively inhibit STAT3 makes it a promising candidate for further clinical evaluation.
Propiedades
IUPAC Name |
N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-4-methoxybenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21NO5S/c1-33-18-11-13-19(14-12-18)34(31,32)28-24-16-23(27(30)22-9-5-4-8-21(22)24)26-20-7-3-2-6-17(20)10-15-25(26)29/h2-16,28-30H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJDYWGYVPBDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)C4=C(C=CC5=CC=CC=C54)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
432001-19-9 | |
Record name | C-188-9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0432001199 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonamide, N-(1',2-dihydroxy[1,2'-binaphthalen]-4'-yl)-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TTI-101 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ3DLD11RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.